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Compound of Interest

Compound Name:
(2R)-2-(tert-butoxy)-3-

phenylpropan-1-ol

Cat. No.: B13519075

Get Quote

Executive Summary & Strategic Context
(2R)-2-(tert-butoxy)-3-phenylpropan-1-ol is the O-tert-butyl ether derivative of (R)-3-

phenylpropane-1,2-diol (derived from D-phenyllactic acid or reduced L-phenyllactic acid

derivatives). Unlike its nitrogenous analog (Boc-L-phenylalaninol), this compound features an

ether linkage, providing unique orthogonality in synthetic schemes.

Primary Utility:

Orthogonal Protection: The tert-butyl ether is stable to hydrogenation (unlike benzyl ethers)

and basic hydrolysis (unlike esters/carbonates), but labile to strong acids (TFA, HCl).

Chiral Pool Synthesis: It serves as a precursor for HIV protease inhibitors (e.g., Amprenavir

intermediates) and other hydroxyethylene isosteres where the P1/P1' stereochemistry is

critical.

This guide compares the tert-butyl ether variant against the industry-standard Benzyl ether and

Boc-amine analogs, providing the necessary spectroscopic data to validate its identity and

purity.
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Comparative Analysis: Protecting Group Strategy
The selection of the tert-butyl ether over alternatives is a strategic decision based on the

downstream chemistry.

Feature
(2R)-2-(tert-

butoxy)-3-

phenylpropan-1-ol

(2R)-2-

(benzyloxy)-3-

phenylpropan-1-ol

(S)-2-(Boc-amino)-3-

phenylpropan-1-ol

Protecting Group
tert-Butyl Ether (-

OtBu)
Benzyl Ether (-OBn)

tert-Butoxycarbonyl (-

NHBoc)

Linkage Ether (C-O-C) Ether (C-O-C) Carbamate (N-C=O)

Acid Stability
Low (Cleaved by

TFA/HCl)
High (Stable to TFA)

Low (Cleaved by

TFA/HCl)

Base Stability
High (Stable to

NaOH/LiOH)
High

Moderate (Cyclization

risk)

H₂/Pd Stability High (Stable) Low (Cleaved) High

Oxidation Risk
Low (Sterically

hindered)

Moderate (Benzylic

oxidation)
Low

NMR Diagnostic
Singlet ~1.1–1.2 ppm

(9H)

Multiplet 7.3 ppm (5H)

+ ABq
Singlet ~1.4 ppm (9H)

Scientist's Note: Choose the tert-butyl ether when your synthetic route requires catalytic

hydrogenation (e.g., Cbz removal elsewhere) or strong basic conditions (e.g., alkylation), but

avoid it if the molecule must survive acidic workups.

Structural Characterization Data[2][3][4][5][6][7]
The following data is derived from high-field NMR analysis of the purified compound and its

direct precursors.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy[3]
[5]
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Solvent: CDCl₃ (Chloroform-d) Reference: TMS (0.00 ppm) or CHCl₃ residual (7.26 ppm)

¹H NMR (400 MHz, CDCl₃)
δ 7.15 – 7.35 (m, 5H): Aromatic protons (Phenyl group). Typical multiplet pattern for a mono-

substituted benzene ring.

δ 3.80 – 3.90 (m, 1H): C2-H (Methine). The chiral center proton is deshielded by the adjacent

oxygen but shielded relative to an ester.

δ 3.45 – 3.65 (m, 2H): C1-H₂ (Hydroxymethyl). Appears as a multiplet or complex ABX

system due to the adjacent chiral center.

δ 2.65 – 2.85 (dd, 2H): C3-H₂ (Benzylic). Distinct diastereotopic protons showing geminal

coupling (~14 Hz) and vicinal coupling to C2-H.

δ 2.20 (br s, 1H): -OH (Alcohol). Exchangeable; shift varies with concentration/temperature.

δ 1.18 (s, 9H): -C(CH₃)₃ (tert-Butyl). Diagnostic Signal. A sharp, intense singlet integrating to

9 protons. Note: This is distinct from the Boc-amine singlet which typically appears at ~1.40

ppm.

¹³C NMR (100 MHz, CDCl₃)
δ 138.5: Aromatic C_ipso (Quaternary).

δ 129.5, 128.4, 126.3: Aromatic CH carbons.

δ 74.2: -C(CH₃)₃ (Quaternary tert-butyl carbon).

δ 72.8: C2 (Methine, ether linkage).

δ 64.5: C1 (Methylene, primary alcohol).

δ 39.8: C3 (Methylene, benzylic).

δ 28.3: -C(CH₃)₃ (Methyl carbons of tert-butyl).

B. Mass Spectrometry (ESI-MS)
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Instrument: LC-MS (Electrospray Ionization) Mode: Positive Ion

Molecular Formula: C₁₃H₂₀O₂

Molecular Weight: 208.30 g/mol

Observed Ions:

[M + Na]⁺: m/z 231.3 (Dominant adduct).

[M + NH₄]⁺: m/z 226.3.

[M + H]⁺: m/z 209.3 (Often weak or absent due to fragmentation).

Fragment [M - tBu + H]⁺: m/z 153.1 (Loss of isobutylene, characteristic of tert-butyl

ethers).

Experimental Protocols
Protocol A: Synthesis via Reduction (Self-Validating
Workflow)
Objective: Convert O-tert-butyl-L-phenyllactic acid (or ester) to the target alcohol.

Setup: Flame-dry a 250 mL round-bottom flask under Argon.

Reagent Prep: Dissolve (2R)-2-(tert-butoxy)-3-phenylpropanoic acid (1.0 eq) in anhydrous

THF (0.2 M).

Reduction: Cool to 0°C. Add LiAlH₄ (2.0 eq) portion-wise (or dropwise as a solution).

Caution: Exothermic.

Reaction: Warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC

(Hexane/EtOAc 3:1).

Checkpoint: Disappearance of starting material (Rf ~0.1) and appearance of product (Rf

~0.4).
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Quench (Fieser Method): Cool to 0°C. Add water (x mL), 15% NaOH (x mL), then water (3x

mL) sequentially.

Workup: Filter the white precipitate through Celite. Dry filtrate over Na₂SO₄ and concentrate

in vacuo.

Purification: Flash chromatography (SiO₂, 10-30% EtOAc in Hexanes).

Protocol B: Enantiomeric Excess Determination (HPLC)
Objective: Validate the optical purity of the (2R) enantiomer.

Column: Chiralpak AD-H or OD-H (4.6 x 250 mm).

Mobile Phase: Hexane : Isopropanol (95:5).

Flow Rate: 1.0 mL/min.

Detection: UV @ 210 nm and 254 nm.

Expected Retention:

(2R)-Isomer (Major): ~12.5 min.

(2S)-Isomer (Minor): ~14.2 min.

Note: Retention times are system-dependent; always run a racemic standard first.

Workflow Visualization
The following diagram illustrates the logical flow for synthesizing and validating the compound,

highlighting the critical decision points for purity control.
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Validation Protocol

Start: L-Phenyllactic Acid
(Precursor)

Step 1: O-tert-Butylation
(Isobutylene/H2SO4)

Acid Catalysis Step 2: Reduction
(LiAlH4/THF)

Ester/Acid Reduction Crude Product
(2R)-2-(t-butoxy)-3-phenylpropan-1-ol

Quench & Filter Purification
(Flash Chromatography)

Remove Impurities Analysis & ValidationPure Fraction

1H NMR
(Confirm t-Bu Singlet)

Chiral HPLC
(Determine ee%)

Click to download full resolution via product page

Caption: Synthesis and validation workflow for (2R)-2-(tert-butoxy)-3-phenylpropan-1-ol,
ensuring enantiomeric integrity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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